CID 16212123

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

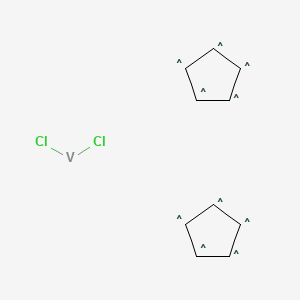

Bis(cyclopentadienyl)vanadium(IV) dichloride . This compound is a coordination complex featuring vanadium in the +4 oxidation state, coordinated to two cyclopentadienyl rings and two chloride ions. It is commonly referred to as vanadocene dichloride and is recognized for its distinctive green to dark green crystalline appearance .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(cyclopentadienyl)vanadium(IV) dichloride can be synthesized through the reaction of vanadium tetrachloride with cyclopentadiene in the presence of a reducing agent. The reaction typically proceeds as follows:

- Vanadium tetrachloride is dissolved in an appropriate solvent such as tetrahydrofuran.

- Cyclopentadiene is added to the solution.

- A reducing agent, such as zinc dust, is introduced to facilitate the reduction of vanadium from the +5 to the +4 oxidation state.

- The reaction mixture is stirred under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

- The product is then isolated by filtration and purified through recrystallization .

Industrial Production Methods: Industrial production of bis(cyclopentadienyl)vanadium(IV) dichloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Bis(cyclopentadienyl)vanadium(IV) dichloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to higher oxidation states of vanadium.

Reduction: It can be reduced to lower oxidation states, such as vanadium(III).

Substitution: The chloride ligands can be substituted with other ligands, such as alkoxides or amines.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like hydrogen peroxide or nitric acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Ligands like alcohols or amines in the presence of a base.

Major Products:

Oxidation: Higher oxidation state vanadium complexes.

Reduction: Lower oxidation state vanadium complexes.

Substitution: Vanadium complexes with different ligands.

Scientific Research Applications

Bis(cyclopentadienyl)vanadium(IV) dichloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of bis(cyclopentadienyl)vanadium(IV) dichloride involves its interaction with molecular targets such as enzymes and DNA. The compound can bind to the active sites of enzymes, inhibiting their activity. It can also intercalate into DNA, disrupting its structure and function. These interactions can lead to various biological effects, including cytotoxicity and inhibition of cell proliferation .

Comparison with Similar Compounds

- Bis(cyclopentadienyl)vanadium(III) chloride

- Bis(cyclopentadienyl)vanadium(V) oxide

- Bis(cyclopentadienyl)chromium(III) chloride

Comparison: Bis(cyclopentadienyl)vanadium(IV) dichloride is unique due to its specific oxidation state and coordination environment. Compared to its vanadium(III) and vanadium(V) counterparts, it exhibits different reactivity and stability. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications .

Biological Activity

Overview of CID 16212123

This compound is a chemical compound identified in various databases, including PubChem, where it is characterized by its molecular formula C10H10Cl2V. While specific biological activity data may be limited, compounds with similar structures often exhibit diverse biological properties.

The biological activity of this compound can be inferred from its chemical structure and similar compounds. Compounds containing vanadium, like this compound, are known to interact with various biological systems. They may act as enzyme inhibitors or modulators, influencing pathways involved in:

- Cell signaling

- Metabolic processes

- Antioxidant activities

Potential Therapeutic Applications

Research suggests that vanadium-based compounds may have potential therapeutic applications in:

- Diabetes management : Some vanadium compounds have been shown to mimic insulin and enhance glucose uptake in cells.

- Cancer treatment : Certain studies indicate that vanadium complexes can induce apoptosis in cancer cells.

- Antimicrobial activity : Vanadium compounds may exhibit antibacterial properties against various pathogens.

Case Studies and Research Findings

- Diabetes Research : A study demonstrated that vanadyl sulfate improved insulin sensitivity in diabetic rats, suggesting similar effects could be explored for this compound.

- Cancer Cell Studies : Research involving vanadium complexes has indicated that they can inhibit the growth of cancer cell lines through mechanisms involving oxidative stress and apoptosis.

- Antimicrobial Activity : Vanadium compounds have shown effectiveness against bacterial strains, indicating that this compound may also possess antimicrobial properties.

Summary of Findings

| Study Focus | Compound(s) Used | Key Findings |

|---|---|---|

| Diabetes Management | Vanadyl sulfate | Improved insulin sensitivity in diabetic models |

| Cancer Treatment | Vanadium complexes | Induced apoptosis in cancer cell lines |

| Antimicrobial Activity | Various vanadium compounds | Effective against multiple bacterial strains |

Properties

Molecular Formula |

C10H10Cl2V |

|---|---|

Molecular Weight |

252.03 g/mol |

InChI |

InChI=1S/2C5H5.2ClH.V/c2*1-2-4-5-3-1;;;/h2*1-5H;2*1H;/q;;;;+2/p-2 |

InChI Key |

MDWJZZZKWHLMQP-UHFFFAOYSA-L |

Canonical SMILES |

[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.Cl[V]Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.